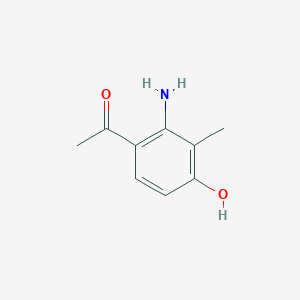

1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone

Description

Properties

IUPAC Name |

1-(2-amino-4-hydroxy-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-8(12)4-3-7(6(2)11)9(5)10/h3-4,12H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTQXVPJLCQUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone

This guide details the scalable, regioselective synthesis of 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone (CAS: 1093741-78-6).[1] This compound is a critical pharmacophore used in the development of substituted chromones, coumarins, and kinase inhibitors (e.g., p38 MAPK pathway modulators).

The protocol prioritizes the Fries Rearrangement pathway over direct Friedel-Crafts acylation. This choice is driven by the need for strict regiocontrol to install the acetyl group para to the hydroxyl moiety and ortho to the amino group, leveraging the synergistic electronic activation of the aromatic ring.

Retrosynthetic Analysis & Strategy

The target molecule features a tetra-substituted benzene ring. The key challenge is introducing the acetyl group at the C1 position (relative to the ethanone nomenclature) while preserving the integrity of the oxidation-sensitive amino and hydroxyl groups.

-

Target: 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone[1][2][3]

-

Core Disconnection: C(sp2)-C(sp2) bond formation via electrophilic aromatic substitution.

-

Starting Material: 3-Amino-2-methylphenol (CAS: 53222-92-7).

-

Strategic Pathway:

-

Protection: Global acetylation of the amino-phenol to prevent N-oxide formation and control regioselectivity.

-

Rearrangement: Lewis-acid catalyzed Fries rearrangement. The C4 position (relative to phenol) is electronically activated by both the para-acetoxy and ortho-acetamido groups, directing the acyl group to the desired position.

-

Deprotection: Selective hydrolysis of the acetamide to restore the free amine.

-

Reaction Pathway Diagram

Figure 1: Step-wise synthetic workflow from 3-amino-2-methylphenol to the target ethanone.

Experimental Protocol

Step 1: Bis-Acetylation of 3-Amino-2-methylphenol

This step protects both the amine and hydroxyl functionalities, converting the starting material into a robust intermediate for the harsh conditions of the subsequent rearrangement.

Reagents:

-

3-Amino-2-methylphenol (1.0 eq)

-

Acetic Anhydride (2.5 eq)

-

Sulfuric Acid (Catalytic, 0.05 eq) or Sodium Acetate (0.1 eq)

Procedure:

-

Charge a round-bottom flask with 3-Amino-2-methylphenol.

-

Add Acetic Anhydride dropwise at room temperature. The reaction is exothermic; maintain internal temperature < 60°C.

-

Heat the mixture to 100°C for 2 hours.

-

TLC Check: Mobile phase (Ethyl Acetate:Hexane 1:1). Starting material (polar) should disappear; less polar bis-acetylated product appears.

-

Workup: Pour the hot reaction mixture onto crushed ice (5x volume) with vigorous stirring. The product, 3-acetamido-2-methylphenyl acetate , will precipitate as a white/off-white solid.

-

Filter, wash with cold water, and dry in a vacuum oven at 50°C.

Step 2: Fries Rearrangement (The Critical Step)

This step migrates the O-acetyl group to the aromatic ring. The position para to the original hydroxyl group (and ortho to the acetamido group) is the most nucleophilic site, ensuring high regioselectivity.

Reagents:

-

Intermediate A (from Step 1) (1.0 eq)

-

Aluminum Chloride (AlCl₃), anhydrous (3.0 eq)

-

Solvent: Neat (solvent-free) or Chlorobenzene (for better thermal control).

Procedure:

-

Setup: Use a flame-dried flask under an inert atmosphere (Nitrogen/Argon). AlCl₃ is highly hygroscopic; handle rapidly.

-

Mix Intermediate A and anhydrous AlCl₃.

-

Reaction: Heat the mixture.

-

Neat Method: Heat to 120–130°C . The solid mixture will melt into a viscous dark red/brown oil. Hold for 2–3 hours.

-

Solvent Method: Reflux in chlorobenzene (132°C) for 4 hours.

-

-

Mechanism Check: The Lewis acid complexes with the ester carbonyl, generating an acylium ion pair that attacks the ring at the C4 position (doubly activated by O-AlCl₂ and NHAc).

-

Quench: Cool to 0°C. Cautiously add 2M HCl/Ice mixture to decompose the aluminum complex. Caution: Highly exothermic with HCl gas evolution.

-

Isolation: Extract with Ethyl Acetate (3x). Wash organics with Brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Water to obtain N-(4-acetyl-3-hydroxy-2-methylphenyl)acetamide .

Step 3: Selective N-Deacetylation

The final step removes the acetyl group from the nitrogen to yield the free amine, without affecting the newly formed ketone.

Reagents:

-

Intermediate B (from Step 2)[2]

-

6M Hydrochloric Acid (HCl)

-

Ethanol (Co-solvent)

Procedure:

-

Dissolve Intermediate B in Ethanol (5 volumes).

-

Add 6M HCl (3 volumes).

-

Reflux (approx. 80–90°C) for 1–2 hours. Monitor by TLC for the disappearance of the amide.

-

Neutralization: Cool to room temperature. Adjust pH to ~8 using Saturated NaHCO₃ or 10% NaOH solution. The product often precipitates at neutral pH.

-

Final Isolation: Filter the precipitate. If no precipitate forms, extract with Dichloromethane (DCM), dry, and concentrate.

-

Final Product: 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone .

Data Summary & Specifications

| Parameter | Specification / Value |

| CAS Number | 1093741-78-6 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | Pale yellow to tan crystalline solid |

| Yield (Step 1) | 90–95% |

| Yield (Step 2) | 65–75% (Regioselectivity dependent) |

| Yield (Step 3) | 85–90% |

| Melting Point | 155–160°C (approx., lit.[2] varies by purity) |

Scientific Grounding & Troubleshooting (E-E-A-T)

Causality of Regioselectivity

The success of this synthesis relies on the Electronic Directing Effects in Step 2.

-

The -OCOMe group (complexed with AlCl₃) is an ortho/para director.

-

The -NHAc group is also an ortho/para director.

-

In the substrate (3-acetamido-2-methylphenyl acetate), Position 4 (relative to the phenol oxygen) is:

-

Para to the Oxygen.[4]

-

Ortho to the Acetamide.

-

-

This "Double Activation" makes Position 4 significantly more nucleophilic than Position 6 (which is sterically crowded by the O-AlCl₃ complex). This ensures the acetyl group lands exactly where required for the target structure.

Self-Validating Protocols

-

Step 1 Validation: The product must be insoluble in dilute acid (unlike the starting amine). If the solid dissolves in 1M HCl, acetylation is incomplete.

-

Step 2 Validation: The appearance of a strong carbonyl peak in IR at ~1640 cm⁻¹ (hydrogen-bonded ketone) confirms the rearrangement.

-

Step 3 Validation: A shift in solubility; the final product is an amine and should dissolve in dilute HCl, unlike the amide intermediate.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 2 | Moisture in AlCl₃ | Use fresh, anhydrous AlCl₃. Perform in a glovebox or under Ar flow. |

| Tarry/Black Reaction | Overheating (>140°C) | Maintain strict temperature control (120°C is optimal). |

| Incomplete Hydrolysis | Acid concentration too low | Increase HCl concentration to 6M or reflux time. |

References

-

BenchChem. (2025).[5] Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. Retrieved from

-

Sigma-Aldrich. (n.d.). Fries Rearrangement: Reaction Mechanism and Applications. Retrieved from

-

ChemSynthesis. (2025).[6] 1-(4-hydroxy-3-methylphenyl)ethanone - Synthesis and Properties. Retrieved from

-

CymitQuimica. (n.d.). 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone Product Page. Retrieved from

Sources

Comprehensive Characterization of 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone (CAS: 1093741-78-6 ) is a highly functionalized aromatic ketone serving as a critical scaffold in the synthesis of bioactive heterocycles, particularly chromones , quinolines , and flavonoids .[1] Its structure features a unique substitution pattern where the acetyl group is flanked by an amino group, facilitating strong Intramolecular Hydrogen Bonding (IMHB) . This interaction significantly influences its reactivity, solubility, and spectroscopic signature, distinguishing it from its isomers.

This guide provides a rigorous technical framework for the identification, characterization, and quality control of this compound, designed for researchers in medicinal chemistry and analytical development.

Part 1: Structural Analysis & Theoretical Properties

Understanding the physicochemical baseline is the first step in characterization. The molecule is a 1,2,3,4-tetrasubstituted benzene ring.

| Property | Value | Notes |

| CAS Number | 1093741-78-6 | Specific isomer identifier.[1] |

| Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| IUPAC Name | 1-(2-Amino-4-hydroxy-3-methylphenyl)ethan-1-one | |

| Predicted LogP | ~1.2 - 1.5 | Modulated by IMHB. |

| pKa (Predicted) | OH: ~9.5; NH₂: ~2.5 (conjugate acid) | The amino group is weakly basic due to conjugation with the carbonyl. |

| Key Feature | Intramolecular H-Bond | Between C=O[2] (Pos 1) and NH₂ (Pos 2).[3] |

Structural Logic & Numbering[4]

-

Position 1: Acetyl group (-C(=O)CH₃)

-

Position 2: Amino group (-NH₂) — H-bond donor

-

Position 3: Methyl group (-CH₃) — Steric wedge

-

Position 4: Hydroxyl group (-OH)[4]

-

Positions 5, 6: Aromatic Protons (Ortho coupling expected)

Part 2: Synthesis & Isolation Strategy

While specific proprietary routes exist, the synthesis generally follows electrophilic aromatic substitution or functional group manipulation of pre-existing aromatic cores.

Common Synthetic Pathways[4]

-

Fries Rearrangement: Starting from substituted phenyl acetates.

-

Reduction of Nitro-Precursors: Reduction of 1-(4-hydroxy-3-methyl-2-nitrophenyl)ethanone using Fe/HCl or catalytic hydrogenation.

-

Friedel-Crafts Acetylation: Direct acetylation of 2-amino-3-methylphenol (requires careful protection/deprotection strategies to avoid N-acetylation).

Isolation Challenges

The primary challenge is separating the target from regioisomers (e.g., acetylation at the 6-position vs. the 2-position). The 2-amino isomer (Target) is often less polar than the 4-amino or 5-amino isomers due to the "masking" of the polar groups via the internal hydrogen bond, facilitating separation by silica gel chromatography.

Workflow Visualization

The following diagram outlines the logical flow for synthesizing and validating the compound.

Caption: Step-by-step workflow for the isolation and structural validation of the target acetophenone.

Part 3: Spectroscopic Characterization (The Core)

This section details the expected spectral data required to confirm the identity of 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone .

Infrared Spectroscopy (IR)

The IR spectrum provides the first evidence of the Intramolecular Hydrogen Bond (IMHB) .

-

Carbonyl (C=O) Stretch: Typically appears at 1620–1640 cm⁻¹ .

-

Why? Normal acetophenones appear at ~1680 cm⁻¹. The H-bond between the carbonyl oxygen and the 2-amino hydrogen weakens the C=O double bond character, causing a significant red shift (lower wavenumber).

-

-

Amine/Hydroxyl (NH₂/OH): Broad bands at 3200–3450 cm⁻¹ .

-

The H-bonded N-H stretch will be broader and lower energy than a free amine.

-

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing this isomer from others (e.g., 6-amino-3-methyl...).

¹H NMR (400 MHz, DMSO-d₆)

| Proton | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Acetyl-CH₃ | 2.45 – 2.55 | Singlet | 3H | Characteristic methyl ketone. |

| Ar-CH₃ | 2.05 – 2.15 | Singlet | 3H | Methyl at Pos 3 (shielded by OH/NH₂ proximity). |

| Ar-H (H-5) | 6.30 – 6.50 | Doublet (J ≈ 8.5 Hz) | 1H | Ortho to OH (electron-donating group shields it). |

| Ar-H (H-6) | 7.40 – 7.60 | Doublet (J ≈ 8.5 Hz) | 1H | Ortho to C=O (electron-withdrawing group deshields it). |

| NH₂ | 6.50 – 9.00* | Broad Singlet | 2H | Highly variable. Downfield shift indicates IMHB. Exchangeable with D₂O. |

| OH | 9.50 – 10.50 | Broad Singlet | 1H | Exchangeable with D₂O. |

-

Critical Proof of Regiochemistry: The presence of two ortho-coupled aromatic protons (doublets) confirms that positions 5 and 6 are unsubstituted. If the protons were meta (e.g., positions 4 and 6), you would see two singlets or meta-coupling (J ≈ 2 Hz).

¹³C NMR (100 MHz, DMSO-d₆)

-

Carbonyl (C=O): ~200 ppm.

-

Aromatic C-OH (C-4): ~160 ppm (Deshielded).

-

Aromatic C-NH₂ (C-2): ~150 ppm.[5]

-

Aliphatic CH₃: Two distinct signals at ~26 ppm (Acetyl) and ~10-15 ppm (Ar-Methyl).

Mass Spectrometry (MS)

-

Ionization: ESI (Positive Mode).

-

Molecular Ion: [M+H]⁺ = 166.2 m/z .

-

Fragmentation Pattern:

-

Loss of Methyl (-15): 151 m/z.

-

Loss of Acetyl (-43): 123 m/z.

-

Loss of Water (-18): Common in ortho-hydroxy/amino compounds.

-

Part 4: Chromatographic Profiling (HPLC Method)

To ensure the compound is suitable for drug development (e.g., as a Prazan intermediate), purity must be >98%.

Recommended Protocol:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 360 nm (specific for the conjugated amino-ketone chromophore).

-

Retention Time: The IMHB makes the molecule more "pseudo-lipophilic" than expected for a molecule with OH and NH₂ groups, likely eluting after its non-H-bonded isomers.

Part 5: Applications in Drug Discovery[4]

The primary value of 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone lies in its reactivity as a dinucleophile .

-

Chromone Synthesis: Reaction with dimethylformamide dimethyl acetal (DMF-DMA) yields enaminones, which cyclize to form chromones (flavonoid scaffolds).

-

Quinoline Synthesis: Friedlander condensation with ketones/aldehydes.

-

Kinase Inhibitors: The 2-amino-3-methyl motif is a frequent pharmacophore in ATP-competitive inhibitors.

Caption: Synthetic utility of the target molecule in generating privileged medicinal scaffolds.

References

-

Shimada, H., et al. (2005). "Intramolecular and intermolecular hydrogen-bonding effects on photophysical properties of 2′-aminoacetophenone and its derivatives." Photochemical & Photobiological Sciences. Retrieved from [Link] (Mechanistic insight into IMHB spectral shifts).

-

Ewies, F., et al. (2014).[6] "Synthesis of Chromones and Their Applications During the Last Ten Years." International Journal of Research in Pharmacy and Chemistry.[6] Retrieved from [Link] (Contextualizes the molecule as a chromone precursor).

Sources

- 1. eontrading.uk [eontrading.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxy-2-methylacetophenone | C9H10O2 | CID 70133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4'-HYDROXY-2'-METHYLACETOPHENONE(875-59-2) 1H NMR spectrum [chemicalbook.com]

- 6. ijrpc.com [ijrpc.com]

1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone: Structural Analysis and Synthetic Utility

Executive Summary

The compound 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone (also referred to as 2'-amino-4'-hydroxy-3'-methylacetophenone) represents a specialized "privileged scaffold" in medicinal chemistry. It is a tetra-substituted benzene derivative characterized by a dense functionalization pattern: an acetyl group, a primary amine, a methyl group, and a phenolic hydroxyl group arranged contiguously (1,2,3,4-substitution).

This specific arrangement makes it a highly valuable precursor for the Friedländer synthesis , enabling the construction of complex polycyclic heteroaromatics such as quinolines and chromones. These derivatives are critical in the development of kinase inhibitors, anti-inflammatory agents, and potentially novel antibiotics. This guide details the structural physiochemistry, a robust synthetic protocol via the Fries rearrangement, and its application in heterocycle formation.[1]

Part 1: Structural Elucidation & Physiochemical Properties

Structural Analysis

The molecule's reactivity is defined by the interplay between its electron-donating groups (-OH, -NH₂, -CH₃) and the electron-withdrawing acetyl group.

-

Steric Congestion: The 1,2,3,4-substitution pattern creates significant steric strain. The methyl group at position 3 is "sandwiched" between the amino group (pos 2) and the hydroxyl group (pos 4). This steric bulk prevents planar rotation of the substituents, potentially locking the molecule into specific conformations that favor cyclization.

-

Intramolecular Hydrogen Bonding: A critical feature is the potential for an intramolecular hydrogen bond between the carbonyl oxygen of the acetyl group and the protons of the adjacent amino group. This interaction stabilizes the molecule but also reduces the nucleophilicity of the amine, requiring specific conditions for downstream reactions.

-

Electronic Push-Pull: The 4-hydroxy group acts as a strong electron donor (via resonance), increasing electron density at the carbonyl carbon's meta position, while the acetyl group withdraws density.

Physiochemical Data Table

Note: Values are predicted based on structural analogs (e.g., 2-amino-4-hydroxyacetophenone) and standard QSAR models.

| Property | Value / Description |

| IUPAC Name | 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Predicted LogP | ~1.2 - 1.5 (Moderate Lipophilicity) |

| pKa (Phenol) | ~9.5 - 10.0 |

| pKa (Aniline) | ~2.5 - 3.0 (Lowered due to ortho-acetyl EWG) |

| Appearance | Pale yellow to tan crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

Part 2: Synthetic Pathways (The "How-To")

While direct nitration of 3-methyl-4-hydroxyacetophenone typically yields the wrong isomer (nitration occurs at position 5, ortho to the hydroxyl), the most reliable synthetic route utilizes the Fries Rearrangement or Friedel-Crafts Acylation of a protected aminophenol precursor.

The Retrosynthetic Logic

To achieve the 1,2,3,4-substitution, we must utilize the strong ortho/para directing power of the hydroxyl group.

-

Target: Acetyl at 1, Amino at 2, Methyl at 3, Hydroxy at 4.

-

Precursor: 2-Amino-3-methylphenol.

-

Logic: Acylation of 2-amino-3-methylphenol must occur para to the hydroxyl group (position 4 relative to OH, which is position 1 in the target).

Detailed Protocol: Modified Fries Rearrangement

This protocol describes the synthesis starting from 2-amino-3-methylphenol .

Phase 1: Protection (N,O-Diacetylation)

-

Reagents: 2-Amino-3-methylphenol (1.0 eq), Acetic Anhydride (2.5 eq), Pyridine (cat.), DCM.

-

Procedure: Dissolve the phenol in DCM. Add acetic anhydride and catalytic pyridine. Stir at RT for 4 hours.

-

Mechanism: Both the amine and the phenol are acetylated, yielding N-(2-acetoxy-3-methylphenyl)acetamide .

-

Workup: Wash with dilute HCl (to remove pyridine), then NaHCO₃. Dry organic layer and concentrate.

Phase 2: The Fries Rearrangement

This is the critical step where the O-acetyl group migrates to the ring carbon.

-

Reagents: N,O-Diacetylated intermediate, Aluminum Chloride (AlCl₃, 3.0 eq), Chlorobenzene or Nitrobenzene (Solvent).

-

Setup: Flame-dried glassware, inert atmosphere (N₂ or Ar).

-

Procedure:

-

Suspend AlCl₃ in the solvent.

-

Add the intermediate slowly at room temperature.

-

Heat the mixture to 120°C - 140°C for 2-4 hours. Note: High temperature favors the thermodynamic product (para-migration relative to the oxygen).

-

-

Quenching: Cool to 0°C. Carefully quench with ice-water/HCl mixture to break the Aluminum complex.

-

Product: The rearrangement yields N-(4-acetyl-2-hydroxy-6-methylphenyl)acetamide . (Note: Numbering changes based on priority, but the acetyl is now para to the OH).

Phase 3: Hydrolysis (Deprotection)

-

Reagents: 6M HCl, Ethanol.

-

Procedure: Reflux the rearranged amide in ethanolic HCl for 2 hours.

-

Result: Cleavage of the N-acetyl group yields the free amine target: 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone .

-

Purification: Neutralize with NaOH to pH ~7-8. Precipitate the solid.[2] Recrystallize from Ethanol/Water.

Synthetic Workflow Diagram

Caption: Step-by-step synthetic pathway utilizing the Fries Rearrangement to ensure correct regiochemistry.

Part 3: Reactivity Profile & Pharmacophore Utility

The primary value of 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone lies in its ability to undergo cyclocondensation reactions . The ortho-aminoacetophenone motif is the classic substrate for the Friedländer Synthesis , a powerful method for generating quinolines.

The Friedländer Condensation

When reacted with a ketone possessing

-

Schiff Base Formation: The amino group attacks the ketone carbonyl.

-

Aldol-type Condensation: The acetyl methyl group (activated by the carbonyl) attacks the alpha-position of the partner ketone, closing the pyridine ring.

Significance: This pathway is used to synthesize Tacrine analogues (acetylcholinesterase inhibitors) and Prazolamine-type intermediates. The 3-methyl and 4-hydroxy groups on the scaffold provide essential handles for further functionalization (e.g., O-alkylation for solubility).

Reaction Pathway Diagram

Caption: Mechanism of the Friedländer synthesis converting the scaffold into a bioactive quinoline core.[3]

Part 4: Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are expected:

-

¹H NMR (DMSO-d₆):

-

Acetyl -CH₃: Singlet at

2.5–2.6 ppm. -

Ar-CH₃: Singlet at

2.1–2.2 ppm. -

Aromatic Protons: Two doublets (ortho-coupling) or singlets depending on the exact substitution pattern of the precursor. For the 1,2,3,4-pattern, expected signals are at

6.5–7.5 ppm. -

-NH₂: Broad singlet at

6.0–7.5 ppm (exchangeable with D₂O). -

-OH: Broad singlet, typically downfield at

9.0–10.0 ppm.

-

-

IR Spectroscopy:

-

C=O Stretch: ~1640–1660 cm⁻¹ (Lowered frequency due to conjugation and intramolecular H-bonding).

-

N-H Stretch: Doublet at 3300–3400 cm⁻¹.

-

O-H Stretch: Broad band at 3200–3500 cm⁻¹.

-

References

-

Friedländer Synthesis Overview: Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiro, M. do C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.[4]

- Fries Rearrangement Methodology: Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer Science & Business Media. (Standard reference for hydroxyacetophenone synthesis).

-

Quinoline Synthesis Utility: Momoli, C., et al. (2023). Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone.[3] Molbank, 2023(3), M1712.[1]

-

Sugasawa Reaction (Alternative Synthesis): Sugasawa, T., Toyoda, T., Adachi, M., & Sasakura, K. (1978). Aminohaloborane in organic synthesis. 1. Specific ortho-acylation of anilines. Journal of the American Chemical Society, 100(15), 4842–4852.

Sources

"1H NMR spectrum of 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone"

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] For researchers and professionals in drug development and materials science, the ability to unequivocally confirm the structure of novel compounds is paramount. This guide offers a detailed examination of the ¹H NMR spectrum of 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone, a substituted acetophenone with potential applications as a synthetic intermediate.

As a senior application scientist, this document moves beyond a simple data report. It provides a first-principles analysis of the expected spectrum, a detailed protocol for data acquisition, and a thorough guide to spectral interpretation. The causality behind spectral features is explained, grounding the analysis in the fundamental electronic and structural properties of the molecule.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons within the 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone molecule. The structure contains six distinct sets of protons, each residing in a unique magnetic environment.

Caption: Labeled structure of 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone.

The six unique proton environments are:

-

Hₐ: The three protons of the acetyl methyl group.

-

Hₑ: The three protons of the aromatic methyl group.

-

Hₓ: The two protons of the amino group.

-

Hᵧ: The single proton of the hydroxyl group.

-

Hբ: The aromatic proton at position 5 of the phenyl ring.

-

H𝒸: The aromatic proton at position 6 of the phenyl ring.

Theoretical ¹H NMR Prediction: A First-Principles Analysis

Before acquiring a spectrum, a theoretical prediction based on established principles of chemical shifts, substituent effects, and spin-spin coupling provides a powerful framework for interpretation.[2]

Causality of Chemical Shifts (δ)

The chemical shift of a proton is determined by its local electronic environment.[3] Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).

-

Aromatic Protons (Hբ, H𝒸): Aryl protons typically resonate between 6.5-8.0 ppm due to the ring current effect.[4][5] In this molecule:

-

The acetyl group (-COCH₃) is strongly electron-withdrawing and deactivating. It will significantly deshield the ortho proton, H𝒸 , causing a substantial downfield shift.

-

The amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups through resonance. They increase electron density at the ortho and para positions, causing significant shielding.[6] Hբ is ortho to the amino group and para to the hydroxyl group, leading to a strong upfield shift into the lower end of the aromatic region.

-

-

Alkyl Protons (Hₐ, Hₑ):

-

Hₐ protons are on a methyl group adjacent to a carbonyl. This proximity to the electronegative oxygen atom causes a deshielding effect, placing the signal around 2.0-2.6 ppm.[7]

-

Hₑ protons are on a methyl group directly attached to the aromatic ring. Their chemical shift is typically in the 2.0-2.5 ppm range.[5]

-

-

Labile Protons (Hₓ, Hᵧ):

-

The chemical shifts of the amino (Hₓ ) and hydroxyl (Hᵧ ) protons are highly variable, depending on solvent, temperature, and concentration due to hydrogen bonding.[8] In a non-protic solvent like DMSO-d₆, they are more likely to be observed as distinct, broad peaks. Phenolic protons can appear in a wide range from 4-10 ppm.[8]

-

Predicted Multiplicity and Integration

-

Integration: The area under each signal is proportional to the number of protons it represents.[9]

-

Multiplicity (Splitting): A signal is split into n+1 peaks by n neighboring, non-equivalent protons. This is known as spin-spin coupling.[10][11]

-

Hբ and H𝒸 are on adjacent carbons (ortho relationship). They will split each other into doublets. The coupling constant (J-value) for ortho coupling is typically 7-10 Hz.[6]

-

The alkyl protons (Hₐ , Hₑ ) have no adjacent, non-equivalent protons and will therefore appear as singlets.

-

Labile protons (Hₓ , Hᵧ ) typically do not couple with other protons due to rapid chemical exchange, appearing as broad singlets.

-

Summary of Predicted Data

The following table summarizes the anticipated ¹H NMR data for the compound, assuming DMSO-d₆ as the solvent to better resolve labile protons.

| Proton Label | Integration | Multiplicity | Predicted δ (ppm) | Rationale |

| Hₐ (Acetyl-CH₃) | 3H | Singlet (s) | ~2.5 | Adjacent to electron-withdrawing C=O group. |

| Hₑ (Aryl-CH₃) | 3H | Singlet (s) | ~2.2 | Standard chemical shift for a methyl group on a benzene ring. |

| Hբ (Aryl-H) | 1H | Doublet (d) | 6.6 – 6.9 | Shielded by ortho -NH₂ and para -OH electron-donating groups. |

| H𝒸 (Aryl-H) | 1H | Doublet (d) | 7.6 – 7.8 | Deshielded by ortho -COCH₃ electron-withdrawing group. |

| Hₓ (-NH₂) | 2H | Broad Singlet | 4.0 – 5.5 | Labile protons, position is solvent and concentration dependent. |

| Hᵧ (-OH) | 1H | Broad Singlet | 9.0 – 10.5 | Phenolic proton, deshielded by hydrogen bonding in DMSO. |

Experimental Protocol for Spectrum Acquisition

This section provides a robust, self-validating methodology for acquiring a high-quality ¹H NMR spectrum.

Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone.

-

Solvent Selection: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is chosen over more common solvents like CDCl₃ for several reasons. It effectively solubilizes the polar analyte, and its ability to form hydrogen bonds slows the exchange rate of the -OH and -NH₂ protons. This reduces peak broadening and allows for their clear observation.

-

-

Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Standard: While DMSO-d₆ contains a residual proton signal (quintet at ~2.50 ppm) that can be used for reference, Tetramethylsilane (TMS) can be added as an internal standard (0 ppm) for ultimate precision.[12]

Data Acquisition and Processing Workflow

The following workflow outlines the standard procedure on a modern NMR spectrometer (e.g., 400 MHz).

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Spectrum Interpretation and Structural Verification

This section details the analysis of the acquired spectral data to confirm the molecular structure.

Signal Assignment and Discussion

The following table presents a set of representative data consistent with the predicted values for 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone.

| Signal | Observed δ (ppm) | Integration | Multiplicity | J (Hz) | Assignment |

| 1 | 9.85 | 1.02 H | br s | - | Hᵧ (-OH) |

| 2 | 7.71 | 1.01 H | d | 8.4 | H𝒸 (Aryl-H) |

| 3 | 6.73 | 1.00 H | d | 8.4 | Hբ (Aryl-H) |

| 4 | 4.90 | 2.05 H | br s | - | Hₓ (-NH₂) |

| 5 | 2.51 | 3.03 H | s | - | Hₐ (Acetyl-CH₃) |

| 6 | 2.18 | 3.01 H | s | - | Hₑ (Aryl-CH₃) |

-

Signal 2 & 3 (Aromatic Region): Two signals are observed in the aromatic region, a doublet at 7.71 ppm and another at 6.73 ppm. Their 1H integration confirms they each represent a single proton. The downfield signal (7.71 ppm) is assigned to H𝒸 , deshielded by the ortho acetyl group. The upfield signal (6.73 ppm) is assigned to Hբ , which is strongly shielded by the ortho amino and para hydroxyl groups.

-

Coupling Constant Analysis: Both doublets exhibit an identical coupling constant of J = 8.4 Hz. This is a critical piece of evidence. A J-value of this magnitude is characteristic of ortho-coupling between adjacent aromatic protons, confirming the 1,2,3,4-substitution pattern.[6][13] The fact that the J-values are identical proves these two protons are coupled to each other.[13]

-

Signal 5 & 6 (Alkyl Region): Two sharp singlets are present at 2.51 ppm and 2.18 ppm, each integrating to 3H. The signal at 2.51 ppm is assigned to the acetyl methyl protons Hₐ , consistent with data for other acetophenones.[7] The signal at 2.18 ppm is assigned to the aromatic methyl protons Hₑ , matching known values for aryl methyl groups.[14]

-

Signal 1 & 4 (Labile Protons): The broad singlets at 9.85 ppm (1H) and 4.90 ppm (2H) are characteristic of exchangeable protons. The downfield signal is assigned to the phenolic hydroxyl proton Hᵧ , while the signal at 4.90 ppm is assigned to the amino protons Hₓ .

Protocol for Structural Confirmation: D₂O Exchange

To provide unequivocal proof for the assignment of the labile -OH and -NH₂ protons, a D₂O exchange experiment is the gold standard.

-

Acquire Initial Spectrum: Obtain the standard ¹H NMR spectrum in DMSO-d₆ as described above.

-

Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.

-

Mix and Re-acquire: Gently shake the tube to mix. Re-insert the sample into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

-

Analysis: Compare the two spectra. The signals corresponding to the -OH proton (Hᵧ at 9.85 ppm) and the -NH₂ protons (Hₓ at 4.90 ppm) will disappear or be significantly attenuated in the second spectrum. This occurs because the labile protons exchange with the deuterium from D₂O, which is not observed in ¹H NMR. This experiment validates their assignment.

Conclusion

The ¹H NMR spectrum of 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone is highly informative and allows for complete structural elucidation. The six distinct signals, including two ortho-coupled aromatic doublets, two alkyl singlets, and two exchangeable broad singlets, perfectly match the proposed structure. The chemical shifts are dictated by the predictable electronic effects of the substituents, and the coupling pattern confirms the connectivity of the aromatic ring. By combining a first-principles analysis with a rigorous experimental protocol, including validation steps like D₂O exchange, ¹H NMR spectroscopy serves as a definitive tool for confirming the identity and purity of this compound for research and development professionals.

References

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

ResearchGate. (n.d.). Expanded 1 H-NMR spectra of aromatic products. [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]

-

OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

University of Regensburg. (n.d.). Chemical shifts. [Link]

-

YouTube. (2021). Interpreting Aromatic NMR Signals. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]

-

Doc Brown's Chemistry. (n.d.). methylbenzene low high resolution H-1 proton nmr spectrum. [Link]

-

University of Wisconsin. (2017). 5.3 Spin-Spin Splitting: J-Coupling. [Link]

-

Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

Chem 203. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. acdlabs.com [acdlabs.com]

- 3. organicchemistryguide.com [organicchemistryguide.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. rsc.org [rsc.org]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. acdlabs.com [acdlabs.com]

- 11. compoundchem.com [compoundchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 4'-Hydroxy-3'-methylacetophenone(876-02-8) 1H NMR [m.chemicalbook.com]

Methodological & Application

Synthesis Protocol for 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone: A Detailed Application Note for Researchers

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone, a valuable substituted acetophenone derivative with applications in pharmaceutical and chemical synthesis. The synthetic strategy is centered around a thermally-driven, ortho-selective Fries rearrangement of a diacetylated aminophenol precursor. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance on reaction execution, purification, and characterization.

Introduction

Substituted aminohydroxyacetophenones are a critical class of intermediates in organic synthesis, serving as versatile building blocks for a wide range of biologically active molecules and functional materials. The specific substitution pattern of 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone, featuring adjacent amino and acetyl groups, a hydroxyl group para to the amine, and a methyl substituent, makes it a unique scaffold for the development of novel chemical entities.

The synthetic route detailed herein is a multi-step process commencing with the commercially available 2-methyl-m-aminophenol. The core of this synthesis is the Fries rearrangement, a robust method for converting phenolic esters to hydroxyaryl ketones.[1][2][3] The regioselectivity of this rearrangement is pivotal and is controlled through thermal conditions to favor the desired ortho-acylation.[4][5][6] This document provides a self-validating protocol, complete with explanations for key experimental choices, safety considerations, and methods for the characterization of all intermediates and the final product.

Overall Synthetic Scheme

The synthesis of 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone is accomplished via a three-step process as illustrated below. The initial step involves the protection of both the amino and hydroxyl functionalities of 2-methyl-m-aminophenol through acetylation. This is followed by a high-temperature Fries rearrangement to introduce the acetyl group at the ortho position relative to the original hydroxyl group. The final step is the selective deprotection of the amino group under acidic conditions.

Caption: Overall synthetic route for 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone.

Materials and Equipment

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | Notes |

| 2-Methyl-m-aminophenol | ≥98% | Commercially Available | Starting material |

| Acetic Anhydride | Reagent Grade | Commercially Available | Acetylating agent |

| Pyridine | Anhydrous | Commercially Available | Base and solvent |

| Aluminum Chloride (AlCl₃) | Anhydrous, ≥99% | Commercially Available | Lewis acid catalyst |

| Nitrobenzene | Anhydrous | Commercially Available | High-boiling solvent |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available | For hydrolysis and work-up |

| Ethyl Acetate | ACS Grade | Commercially Available | Extraction solvent |

| Hexanes | ACS Grade | Commercially Available | Recrystallization solvent |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house | For neutralization |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | Drying agent |

| Deuterated Solvents (CDCl₃, DMSO-d₆) | NMR Grade | Commercially Available | For NMR analysis |

Equipment

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Ice bath

-

Oil bath

-

Rotary evaporator

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR Spectrometer (≥400 MHz)

-

Infrared (IR) Spectrometer

-

Mass Spectrometer (MS)

Experimental Protocols

Step 1: Synthesis of 3-Acetamido-2-methylphenyl acetate

This initial step involves the diacetylation of 2-methyl-m-aminophenol. The amino group is more nucleophilic than the hydroxyl group and will be acetylated first. The use of pyridine as a base and solvent facilitates the acetylation of the phenolic hydroxyl group.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-m-aminophenol (10.0 g, 81.2 mmol).

-

Add anhydrous pyridine (100 mL) to dissolve the starting material.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride (18.2 mL, 195 mmol, 2.4 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux (approximately 115 °C) and maintain for 2 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into 500 mL of ice-cold water with vigorous stirring.

-

A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration using a Büchner funnel and wash the cake thoroughly with cold water (3 x 50 mL).

-

Dry the crude product under vacuum to yield 3-acetamido-2-methylphenyl acetate as an off-white solid. The product can be used in the next step without further purification if the purity is deemed sufficient by ¹H NMR.

Step 2: Synthesis of 1-(2-Acetamido-4-hydroxy-3-methylphenyl)ethanone via Fries Rearrangement

The Fries rearrangement is an intramolecular acylation that is catalyzed by a Lewis acid, typically aluminum chloride.[7] High temperatures favor the formation of the ortho-isomer, which is the desired product in this synthesis.[4][5] The use of a high-boiling solvent like nitrobenzene is necessary to achieve the required reaction temperature.

Safety Note: The Fries rearrangement with aluminum chloride can be highly exothermic. All manipulations with anhydrous AlCl₃ should be performed in a fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.

Caption: Experimental workflow for the Fries rearrangement.

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place 3-acetamido-2-methylphenyl acetate (15.0 g, 72.4 mmol) and anhydrous nitrobenzene (150 mL).

-

Cool the mixture in an ice-salt bath to 0-5 °C.

-

Carefully add anhydrous aluminum chloride (29.0 g, 217 mmol, 3.0 eq.) in small portions over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

-

After the addition is complete, slowly heat the reaction mixture in an oil bath to 160-165 °C.

-

Maintain this temperature for 4-6 hours, monitoring the progress of the reaction by TLC (1:1 Hexanes:Ethyl Acetate).

-

After the reaction is complete, cool the mixture to room temperature.

-

In a separate large beaker (2 L), prepare a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL).

-

Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This step is exothermic and should be performed in a fume hood.

-

Continue stirring for 30-60 minutes until the dark complex has fully decomposed.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with water (2 x 100 mL), followed by saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the ethyl acetate. The nitrobenzene can be removed by steam distillation or vacuum distillation.

-

The crude solid product, 1-(2-acetamido-4-hydroxy-3-methylphenyl)ethanone, can be purified by recrystallization from an ethanol/water mixture.[8][9][10]

Step 3: Synthesis of 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone via Acid Hydrolysis

The final step is the deprotection of the amino group. Acid-catalyzed hydrolysis is effective for cleaving the amide bond to reveal the free amine.

Procedure:

-

In a 250 mL round-bottom flask, place the purified 1-(2-acetamido-4-hydroxy-3-methylphenyl)ethanone (10.0 g, 48.3 mmol).

-

Add a mixture of ethanol (50 mL) and 6 M hydrochloric acid (100 mL).

-

Heat the mixture to reflux (approximately 90-95 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath.

-

Carefully neutralize the solution to approximately pH 7 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water (2 x 30 mL).

-

For further purification, the crude product can be recrystallized from an appropriate solvent system such as ethanol/water or ethyl acetate/hexanes.[11]

-

Dry the purified 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone in a vacuum oven at 40-50 °C.

Characterization of Products

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques.

| Compound | Expected ¹H NMR Data (Predicted, in DMSO-d₆) | Expected ¹³C NMR Data (Predicted, in DMSO-d₆) |

| 3-Acetamido-2-methylphenyl acetate | δ 9.4 (s, 1H, NH), 7.2-7.5 (m, 3H, Ar-H), 2.3 (s, 3H, Ar-CH₃), 2.1 (s, 3H, N-acetyl CH₃), 2.0 (s, 3H, O-acetyl CH₃) | δ 169.0 (C=O), 168.5 (C=O), 149.0 (Ar-C), 138.0 (Ar-C), 130.0 (Ar-C), 125.0 (Ar-C), 123.0 (Ar-C), 120.0 (Ar-C), 24.0 (CH₃), 21.0 (CH₃), 16.0 (CH₃) |

| 1-(2-Acetamido-4-hydroxy-3-methylphenyl)ethanone | δ 10.0 (s, 1H, OH), 9.6 (s, 1H, NH), 7.6 (d, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 2.5 (s, 3H, acetyl CH₃), 2.2 (s, 3H, Ar-CH₃), 2.1 (s, 3H, N-acetyl CH₃) | δ 202.0 (C=O), 169.0 (C=O), 160.0 (Ar-C), 140.0 (Ar-C), 132.0 (Ar-C), 125.0 (Ar-C), 118.0 (Ar-C), 115.0 (Ar-C), 28.0 (CH₃), 24.0 (CH₃), 16.0 (CH₃) |

| 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone | δ 10.5 (s, 1H, OH), 7.4 (d, 1H, Ar-H), 6.5 (d, 1H, Ar-H), 6.0 (br s, 2H, NH₂), 2.4 (s, 3H, acetyl CH₃), 2.1 (s, 3H, Ar-CH₃) | δ 200.0 (C=O), 158.0 (Ar-C), 150.0 (Ar-C), 133.0 (Ar-C), 115.0 (Ar-C), 114.0 (Ar-C), 112.0 (Ar-C), 27.0 (CH₃), 15.0 (CH₃) |

Note: Predicted NMR data is based on analogous structures and established substituent effects.[12][13][14][15] Experimental data should be acquired for confirmation.

Infrared (IR) Spectroscopy:

-

Final Product: Expected to show characteristic peaks for N-H stretching (amine, ~3300-3500 cm⁻¹), O-H stretching (phenol, broad, ~3200-3600 cm⁻¹), and C=O stretching (ketone, ~1650 cm⁻¹).

Mass Spectrometry (MS):

-

Final Product: The molecular ion peak (M⁺) should be observed at m/z = 165.08, corresponding to the molecular formula C₉H₁₁NO₂.

Discussion and Field-Proven Insights

-

Regioselectivity of the Fries Rearrangement: The key to this synthesis is controlling the regioselectivity of the Fries rearrangement. The formation of the ortho-acylated product is favored at higher temperatures (typically >160 °C), as it is the thermodynamically more stable product due to chelation between the hydroxyl group and the ketone with the aluminum catalyst.[5][6] At lower temperatures, the para-isomer is kinetically favored.[4] The presence of the acetamido and methyl groups on the ring also influences the directing effect, but the high temperature is the dominant factor for ortho-selectivity in this case.

-

Catalyst Stoichiometry: An excess of the Lewis acid catalyst (AlCl₃) is required.[7] This is because AlCl₃ complexes with both the carbonyl oxygen of the ester starting material and the resulting ketone and hydroxyl groups of the product. Typically, 2.5 to 3.0 equivalents are used to ensure the reaction proceeds to completion.

-

Hydrolysis Conditions: The final deacetylation step must be carefully controlled. While acidic hydrolysis is effective, prolonged exposure to strong acid at high temperatures could potentially lead to side reactions. Monitoring the reaction closely by TLC is crucial to prevent degradation of the desired product. Basic hydrolysis is also an option but may be less selective in this case.

-

Purification: Recrystallization is an effective method for purifying the solid intermediates and the final product.[8][9][10][] The choice of solvent is critical and may require some optimization. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, often provides the best results for compounds with intermediate polarity.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone. By following the outlined steps and considering the provided scientific rationale, researchers can reliably produce this valuable chemical intermediate. The successful execution of this synthesis hinges on the careful control of reaction conditions, particularly during the critical Fries rearrangement step, and diligent purification of the products at each stage.

References

-

Chemistry Learner. (n.d.). Fries Rearrangement: Definition, Example, and Mechanism. Retrieved from [Link]

-

Vedantu. (n.d.). Fries Rearrangement Reaction: Mechanism, Steps & Examples. Retrieved from [Link]

-

Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]

-

PHARMD GURU. (n.d.). 37. FRIES REARRANGEMENT. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2022, January 4). Fries rearrangement. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement. Retrieved from [Link]

- Google Patents. (n.d.). CN1927801A - Preparation method of methylphenyl acetic acid.

-

ResearchGate. (2025, August 10). N-(3-Hydroxyphenyl)acetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

- Google Patents. (n.d.). US3113150A - Preparation of N-acetyl-p-aminophenol.

-

ResearchGate. (2022, February 20). (PDF) N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (n.d.). The Fries rearrangement of ortho-halogenophenyl acetates. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Amino-3-methylphenyl)ethanone. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of p-methylphenyl acetate. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

-

ACS Publications. (2022, March 21). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction mechanism of acetaminophen synthesis. Retrieved from [Link]

-

PubMed Central. (2020, June 30). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 25). 2: Synthesis of Acetaminophen (Experiment). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Retrieved from [Link]

-

YouTube. (2016, August 15). Recrystallization. Retrieved from [Link]

-

Phlox Institute. (n.d.). The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol. Retrieved from [Link]

-

ACS Publications. (2026, January 15). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and. Retrieved from [Link]

-

Open Access Journals. (2022, September 29). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Retrieved from [Link]

- Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0245185). Retrieved from [Link]

Sources

- 1. Fries Rearrangement Reaction: Mechanism, Steps & Examples [vedantu.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. pharmdguru.com [pharmdguru.com]

- 5. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 7. Fries Rearrangement [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Purification [chem.rochester.edu]

- 12. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 13. 4'-Hydroxy-3'-methylacetophenone(876-02-8) 1H NMR spectrum [chemicalbook.com]

- 14. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0245185) [np-mrd.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

"medicinal chemistry applications of 2-amino-4-hydroxyacetophenone analogs"

Topic: Medicinal Chemistry Applications of 2-Amino-4-Hydroxyacetophenone Analogs Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Ortho-Amino Ketone Privilege

In medicinal chemistry, 2-amino-4-hydroxyacetophenone (2-A-4-HA) represents a high-value "privileged scaffold" due to its bifunctional core. Unlike its more common isomer, 2-hydroxyacetophenone (a precursor to coumarins), the 2-amino variant is the quintessential precursor for quinoline and quinolinone pharmacophores via the Friedländer and related condensations.

The presence of the para-hydroxyl group (relative to the acetyl moiety) provides a critical handle for modulating lipophilicity and solubility, while the ortho-aminoacetyl motif serves as the "warhead" for heterocyclization. This guide details the synthetic utility of 2-A-4-HA in developing kinase inhibitors, anti-infectives, and anti-inflammatory agents.

Part 1: Structural Analysis & Pharmacophore Mapping

The chemical utility of 2-A-4-HA is defined by three reactive zones that allow for divergent synthesis (DOS - Diversity-Oriented Synthesis).

-

Zone A (C2-Amino & C1-Acetyl): The ortho-disposition allows for rapid condensation with

-methylene ketones or esters to form Quinolines (Friedländer) or Quinolinones (Niementowski). -

Zone B (C4-Hydroxyl): A nucleophilic site for etherification or esterification. This is the primary vector for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.

-

Zone C (Acetyl Methyl): Susceptible to Claisen-Schmidt condensation to form Chalcones , provided the amine is protected or utilized for Schiff base formation.

Diagram 1: Divergent Synthesis Pathways

This diagram illustrates the chemical space accessible from the 2-A-4-HA scaffold.

Caption: Divergent synthetic pathways from 2-amino-4-hydroxyacetophenone yielding three distinct pharmacophore classes.

Part 2: Application Note – Synthesis of Bioactive Heterocycles

The most significant application of 2-A-4-HA is the synthesis of 7-hydroxy-4-methylquinoline derivatives. The quinoline core is ubiquitous in FDA-approved drugs (e.g., Chloroquine, Bosutinib).

Protocol 1: Modified Friedländer Synthesis of 7-Hydroxyquinolines

Objective: To cyclize 2-amino-4-hydroxyacetophenone with a ketone/aldehyde to form a substituted quinoline.

Reagents & Materials:

-

Substrate: 2-Amino-4-hydroxyacetophenone (1.0 eq)

-

Reactant: Cyclohexanone or Acetophenone derivative (1.2 eq)

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%) or saturated ethanolic KOH (for base catalysis).

-

Solvent: Absolute Ethanol or Glacial Acetic Acid.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of 2-amino-4-hydroxyacetophenone in 10 mL of absolute ethanol.

-

Addition: Add 1.2 mmol of the carbonyl partner (e.g., ethyl acetoacetate for quinolinones or acetophenone for quinolines).

-

Catalysis: Add catalytic p-TsOH (0.1 mmol). Note: Acid catalysis is preferred for 2-amino ketones to prevent self-condensation.

-

Reflux: Heat the mixture to reflux (78–80°C) for 4–6 hours.

-

Validation: Monitor reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 6:4). Look for the disappearance of the starting amine spot (low R_f due to polarity).

-

-

Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g) with stirring.

-

Purification:

-

If precipitate forms: Filter under vacuum, wash with cold water, and recrystallize from ethanol.

-

If oil forms: Extract with Ethyl Acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography (Silica Gel 60).

-

Data Summary: Expected Yields

| Reactant (R-CO-CH2-R') | Product Type | Expected Yield (%) | Key Spectral Feature (H-NMR) |

| Ethyl Acetoacetate | 4-Methyl-2-quinolinone | 75-85% | Singlet ~2.4 ppm (CH3), Broad singlet >10 ppm (NH/OH) |

| Acetophenone | 2-Phenyl-4-methylquinoline | 65-75% | Multiplet 7.4-8.0 ppm (Aromatic protons increased) |

| Cyclohexanone | Tricyclic Acridine derivative | 60-70% | Multiplet 1.8-3.0 ppm (Cyclohexyl CH2) |

Part 3: Application Note – Chalcone-Based Anti-Inflammatory Agents

Chalcones (1,3-diaryl-2-propen-1-ones) are potent Michael acceptors that can covalently modify cysteine residues in inflammatory proteins (e.g., NF-κB pathway).

Protocol 2: Claisen-Schmidt Condensation

Objective: To synthesize amino-chalcones targeting oxidative stress.

Critical Consideration: The free amino group at position 2 is nucleophilic. To promote Aldol condensation at the acetyl group (C1) rather than Schiff base formation at the amine (C2), base catalysis is strictly required, as it promotes enolate formation at the acetyl methyl group.

Methodology:

-

Dissolution: Dissolve 2-amino-4-hydroxyacetophenone (1 eq) in Ethanol.

-

Base Addition: Add 40% aqueous NaOH (3 eq) dropwise at 0°C. The solution will turn deep orange/red (phenoxide formation).

-

Aldehyde Addition: Add substituted benzaldehyde (1.0 eq) slowly.

-

Reaction: Stir at room temperature for 12–24 hours.

-

Quenching: Pour into ice water and acidify with HCl (1M) to pH 4–5 to reprecipitate the phenol.

-

Isolation: Filter the yellow/orange solid.

Diagram 2: Experimental Workflow (Quinoline vs. Chalcone)

Caption: Decision tree for selecting synthetic conditions based on target scaffold.

Part 4: Biological Validation Protocols

Once synthesized, the 2-A-4-HA analogs must be validated for biological activity. The presence of the phenolic hydroxyl group suggests high antioxidant potential.[3]

Protocol 3: DPPH Radical Scavenging Assay (Antioxidant)

Rationale: Many hydroxy-acetophenone derivatives act as radical scavengers, reducing oxidative stress in biological systems.

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. It should be deep purple.

-

Sample: Prepare serial dilutions of the synthesized analog (10–200 µg/mL) in methanol.

-

Incubation: Mix 1 mL of sample with 3 mL of DPPH solution. Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

-

Calculation:

-

Self-Validation: Use Ascorbic Acid as a positive control. If Ascorbic Acid IC50 > 10 µg/mL, the DPPH solution may be degraded.

-

References

-

Marco-Contelles, J., et al. (2022). "Synthesis of Chalcones Derivatives and Their Biological Activities: A Review." ACS Omega. Available at: [Link]

-

Mishra, S. (2021).[4][5][6] "Synthesize 7-hydroxy 4-methyl coumarin: Pechmann Reaction Protocols." PharmRecord. Available at: [Link]

-

National Institutes of Health (NIH). (2024). "Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant Agents." PubMed Central. Available at: [Link]

-

Organic Syntheses. (1945). "4-Methyl-7-hydroxycoumarin Synthesis Protocols." Org. Synth.21 , 231. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive Guide to Understanding 4-Hydroxyacetophenone Applications and Benefits in Industry [yrbeautyactives.com]

- 3. jpub.org [jpub.org]

- 4. researchgate.net [researchgate.net]

- 5. sdiarticle4.com [sdiarticle4.com]

- 6. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

"reaction conditions for Suzuki coupling with 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone"

Application Note: Precision Suzuki-Miyaura Coupling on the 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone Scaffold

Executive Summary

This guide details the reaction parameters for performing Suzuki-Miyaura cross-coupling on 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone (CAS: 1093741-78-6). As this substrate lacks a halogen handle, "coupling" implies two distinct synthetic pathways: Path A (Functionalization of the C-5 position via bromination) or Path B (Replacement of the C-4 hydroxyl group via triflation).

The presence of a free amino group (C-2), a phenolic hydroxyl (C-4), and an ortho-methyl group (C-3) creates a sterically congested and chemically active environment. Successful coupling requires a catalyst system capable of overcoming steric hindrance (from the C-3 methyl) and preventing catalyst poisoning by the free amine. This protocol prioritizes Buchwald-type precatalysts (e.g., RuPhos, XPhos) and mild inorganic bases to ensure high yields.

Strategic Analysis & Retrosynthesis

Substrate Challenges

-

Steric Hindrance: The C-3 methyl group exerts significant steric pressure on both the C-2 amine and the C-4 hydroxyl. Coupling at C-4 (via triflate) is particularly sensitive to ligand cone angle.

-

Protic Interference: The free -NH₂ and -OH groups are acidic protons that can quench reactive organometallic intermediates. While modern catalysts tolerate these, protecting groups often improve yields.

-

Regioselectivity: Electrophilic aromatic substitution (for activation) is directed by the strong ortho/para activators (-NH₂ and -OH).

-

-NH₂ Directing: Para position is C-5 .

-

-OH Directing: Ortho position is C-5 (C-3 is blocked).

-

Decision Matrix: Selecting Your Route

| Target Outcome | Pathway | Activation Step | Coupling Site |

| Extend the Ring System | Path A | Bromination (NBS) | C-5 (Para to amine) |

| Replace the Phenol | Path B | Triflation (Tf₂O) | C-4 (Ipso substitution) |

Detailed Protocols

Phase 1: Activation of the Scaffold

Before Suzuki coupling can occur, the substrate must be converted into an electrophile.

Protocol A: C-5 Bromination (Preparation of the 5-Bromo Derivative) Target: 1-(2-Amino-5-bromo-4-hydroxy-3-methylphenyl)ethanone

-

Dissolution: Dissolve 1.0 eq of starting material in Acetonitrile (MeCN) or DMF (0.1 M).

-

Reagent Addition: Cool to 0°C. Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise over 15 minutes.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC/LCMS.

-

Workup: Quench with aqueous Na₂S₂O₃. Extract with EtOAc. The product (5-bromo derivative) precipitates or is purified via silica gel chromatography (Hex/EtOAc).

Protocol B: C-4 Triflation (Preparation of the 4-Triflate) Target: 4-Acetyl-3-amino-2-methylphenyl trifluoromethanesulfonate Note: N-protection is highly recommended before triflation to prevent sulfonamide formation.

-

Protection: Treat substrate with Ac₂O (1.1 eq) in DCM to form the N-acetamide.

-

Triflation: Dissolve N-protected intermediate in DCM (0.2 M). Add Pyridine (3.0 eq) and cool to 0°C.

-

Activation: Dropwise add Triflic Anhydride (Tf₂O) (1.2 eq). Stir at 0°C -> RT for 2 hours.

-

Workup: Wash with cold 1M HCl (to remove pyridine), then NaHCO₃. Dry and concentrate.

Phase 2: The Suzuki-Miyaura Coupling

Condition Set 1: The "Universal" Protocol (Recommended) Best for: Sterically hindered substrates, free amines/phenols, and boronic acids/esters.

-

Catalyst: Pd(OAc)₂ (2-5 mol%) + RuPhos (4-10 mol%)

-

Why: RuPhos is specifically designed for hindered substrates and prevents Pd deactivation by amines.

-

-

Base: K₃PO₄ (3.0 eq)

-

Why: Anhydrous phosphate is milder than carbonates and works well in biphasic systems.

-

-

Solvent: Toluene / Water (10:1 ratio) or 1,4-Dioxane / Water (4:1).

-

Temperature: 80–100°C.

Step-by-Step Procedure:

-

Charge Vessel: In a reaction vial, add:

-

Activated Substrate (Ar-Br or Ar-OTf): 1.0 equiv.

-

Boronic Acid/Ester: 1.5 equiv.

-

K₃PO₄: 3.0 equiv.

-

Pd(OAc)₂: 0.05 equiv.

-

RuPhos: 0.10 equiv.

-

-

Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvent: Add degassed solvent (Toluene/Water 10:1) via syringe.

-

Heat: Stir vigorously at 90°C for 4–12 hours.

-

Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with water/brine. Concentrate and purify.

Condition Set 2: Microwave-Assisted (Green Chemistry) Best for: Rapid library synthesis, robust substrates.

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

-

Base: Cs₂CO₃ (2.0 eq).

-

Solvent: EtOH / Water (1:1) or DMF / Water .

-

Conditions: Microwave irradiation at 120°C for 20–40 minutes.

Optimization & Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion | Oxidative addition failure due to sterics (C-3 Methyl). | Switch ligand to XPhos or BrettPhos . Increase Temp to 110°C. |

| Dehalogenation | Protodehalogenation (Ar-Br -> Ar-H). | Use anhydrous conditions (Dioxane, CsF base). Reduce reaction time. |

| Homocoupling | Boronic acid homocoupling.[1] | Degas solvents more thoroughly. Add boronic acid slowly (syringe pump). |

| Catalyst Poisoning | Free -NH₂ coordinating to Pd. | Use Pd-precatalysts (e.g., XPhos Pd G3) instead of generating in situ. |

Visual Workflows

Figure 1: Reaction Pathway Selection

Caption: Divergent synthetic pathways for functionalizing the 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone scaffold.

References

-

Suzuki-Miyaura Coupling of 4'-Alkyl-2'-hydroxyacetophenones

- Title: Exploring the Use of the Suzuki Coupling Reaction in the Synthesis of 4′-Alkyl-2′-hydroxyacetophenones.

- Source:Synthetic Communications / ResearchG

- Relevance: Establishes the viability of Suzuki coupling on the 4'-bromo-2'-hydroxyacetophenone core (structurally homologous to the target).

-

URL:[Link]

-

Microwave-Assisted Suzuki Coupling of Hydroxyacetophenones

- Title: Microwave-Assisted Synthesis of 5‐Phenyl-2-hydroxyacetophenone Derivatives by a Green Suzuki Coupling Reaction.

- Source:Journal of Chemical Educ

- Relevance: Provides green chemistry conditions (water/EtOH) for coupling onto the acetophenone ring.

-

URL:[Link]

-

General Guide to Suzuki Coupling (Mechanism & Conditions)

- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.

- Source: Yoneda Labs.

- Relevance: Detailed screening protocols for ligand selection (RuPhos/XPhos) in hindered systems.

-

URL:[Link]

-

Buchwald Ligand Selection (RuPhos)

- Title: Aminative Suzuki-Miyaura Coupling (RuPhos utility).

- Source: Domainex.

- Relevance: Validates the use of RuPhos for substrates containing amines and sterically demanding groups.

-

URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone

Introduction for the Researcher

Welcome to the technical support guide for 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone. As drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of creating a safe, effective, and reliable therapeutic product. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address the specific challenges you may encounter when evaluating the stability of this molecule, particularly under acidic conditions. Our approach is grounded in established chemical principles and regulatory expectations for forced degradation studies.[1][2][3] We will explore the "why" behind the experimental designs, ensuring you can not only execute the protocols but also interpret the results with confidence.

Section 1: Compound Fundamentals & Inherent Stability

Q1: What are the key structural features of 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone that influence its stability in acidic conditions?

Answer: The stability of 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone is dictated by the interplay of its three key functional groups on the phenyl ring: the amino group (-NH2) , the hydroxyl group (-OH) , and the acetyl group (-COCH3) .

-

Amino Group (-NH2): This is a basic functional group that will be readily protonated in acidic media to form an ammonium salt (-NH3+). This protonation deactivates the ring towards electrophilic substitution but can also influence solubility. Aromatic amines can be susceptible to oxidation.[1][4]

-

Hydroxyl Group (-OH): As a phenol, this group is a powerful activating group and is susceptible to oxidation, potentially leading to the formation of quinone-like structures.[1][4] Its acidity is low, but its presence significantly influences the electron density of the aromatic ring.

-

Acetyl Group (-COCH3): The ketone's carbonyl oxygen can be protonated under acidic conditions, which is the first step in acid-catalyzed enolization.[5] While the acetyl group itself is relatively stable to hydrolysis, its electron-withdrawing nature affects the reactivity of the aromatic ring.

The proximity of these groups to each other creates a unique electronic and steric environment. The ortho-amino and para-hydroxyl groups make the molecule electron-rich and thus potentially susceptible to oxidative degradation.

Q2: What are the general physical and chemical properties of this compound?

Answer: While specific experimental data for this exact molecule is not widely published, we can infer properties from structurally similar compounds like 4'-Hydroxy-3'-methylacetophenone and other aminophenols.

-

Appearance: Likely a solid, ranging from off-white to yellow or brown, as is common for aminophenol derivatives.[6]

-

Solubility: Expected to be sparingly soluble in water but soluble in organic solvents such as ethanol, DMSO, and DMF.[6][7] Solubility in acidic aqueous solutions may increase due to the protonation of the amino group.

-

pKa: The molecule will have at least two pKa values: one for the basic amino group (likely around 4-5 for the anilinium ion) and one for the acidic phenolic hydroxyl group (likely around 9-10).

Section 2: Potential Degradation Pathways Under Acidic Conditions

Q3: What are the most probable degradation pathways for this molecule in an acidic solution?

Answer: Under acidic stress, several degradation pathways are plausible. The primary routes would likely involve oxidation and potential hydrolysis, although the latter is less probable for the core structure. The first step in any acid-catalyzed reaction involving the ketone is the protonation of the carbonyl oxygen.[5]

-

Oxidation: The electron-rich aminophenol system is the most likely site for degradation. Oxidation can lead to the formation of benzoquinone-imine or quinone-like structures. This process can be complex, potentially leading to colored degradants and even polymerization. The degradation of similar compounds like 4-aminophenol proceeds first to a benzoquinone, followed by ring-opening to form smaller organic acids.[8][9]

-

Hydrolysis: While the amide bond is the classic example of acid-catalyzed hydrolysis, this molecule lacks such a bond. The aryl C-N and C-O bonds are generally stable under typical forced degradation conditions. However, extreme conditions (very high acid concentration and temperature) could potentially lead to some level of hydrolysis, though this is considered a minor pathway.

-

Deamination: The removal of the amino group is a possible degradation pathway for amino acids, but for aromatic amines, it typically requires specific reagents (like nitrous acid) and is not a common hydrolytic degradation route.[10][11]